molecular formula C6H12N2O7 B8299200 (2R)-6-hydroxyhexane-1,2-diyl dinitrate

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Cat. No.: B8299200
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-ZCFIWIBFSA-N
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Description

(2R)-6-hydroxyhexane-1,2-diyl dinitrate is a chiral organic compound characterized by a hexane backbone with a hydroxyl group at position 6 and two nitrate ester groups at positions 1 and 2. Nitrate esters, such as this compound, are widely studied for their vasodilatory properties, acting as nitric oxide donors in therapeutic applications. Its structure suggests moderate polarity due to the hydroxyl group, which may enhance solubility in polar solvents compared to purely lipophilic nitrate derivatives.

Properties

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

IUPAC Name

[(2R)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate

InChI

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m1/s1

InChI Key

FJPUWIIDLRVJFX-ZCFIWIBFSA-N

Isomeric SMILES

C(CCO)C[C@H](CO[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects : The benzo[b]thiophen group introduces aromaticity and lipophilicity, likely enhancing membrane permeability and target binding in multitarget drug applications . In contrast, the hydroxyl group in the target compound increases hydrophilicity, favoring solubility in aqueous environments.

Stability and Reactivity

  • The aromatic substituent may stabilize the nitrate esters via steric hindrance, reducing decomposition rates. However, the lower measured nitrogen content (12.70% vs. 13.02% calculated) implies sensitivity to degradation .

1,6-Diisocyanatohexane (Hexamethylene Diisocyanate)

Comparisons focus on functional group chemistry:

Data Tables

Table 1: Structural and Functional Comparison of (2R)-6-hydroxyhexane-1,2-diyl Dinitrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stability Notes
This compound C₆H₁₁N₂O₈* ~239 Hydroxyl (C6) Potential vasodilators Hydroxyl may enhance solubility; nitrate esters prone to thermal degradation.
6-((2-(1-carbamoyl...)hexan-1,2-diyl dinitrate C₁₅H₁₈N₄O₉S 430.39 Benzo[b]thiophen-oxy (C6) Multitarget drug candidates Aromatic group increases stability; N content suggests impurities .
1,6-Diisocyanatohexane C₆H₁₂N₂O₂ 168.2 Isocyanate (C1, C6) Polymer production Moisture-sensitive; reacts exothermically with nucleophiles .

*Calculated based on structural formula.

Table 2: Pharmacological and Physical Properties

Property This compound 6-((2-(1-carbamoyl...)hexan-1,2-diyl dinitrate
Solubility (Polar Solvents) High (hydroxyl group) Moderate (aromatic group reduces polarity)
Lipophilicity (LogP) ~0.5 (estimated) ~2.8 (estimated)
Metabolic Stability Likely short half-life (nitrate esters) Prolonged (steric protection by substituent)

Research Findings and Implications

  • In contrast, the hydroxyl group in the target compound may limit biodistribution to hydrophilic compartments.
  • Stability Challenges : Deviations in elemental analysis () underscore the need for stabilization strategies in nitrate ester synthesis .

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